molecular formula C11H10N2O3 B1593100 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 769132-76-5

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No.: B1593100
CAS No.: 769132-76-5
M. Wt: 218.21 g/mol
InChI Key: FKTMJZFSKHVEBY-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position. This compound is part of the oxadiazole family, known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and amines.

  • Substitution: Leads to the formation of halides and other substituted derivatives.

Scientific Research Applications

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid has found applications in various fields of scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is compared with other similar compounds, such as 3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid and 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzonitrile. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

List of Similar Compounds

  • 3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzonitrile

  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTMJZFSKHVEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639896
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769132-76-5
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769132-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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